molecular formula C20H26N2O B2541394 N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide CAS No. 2320826-03-5

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2541394
CAS No.: 2320826-03-5
M. Wt: 310.441
InChI Key: JDJOPQZHSYXUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule designed for research and screening applications. This compound incorporates an adamantane moiety, a versatile scaffold recognized in medicinal chemistry for its ability to enhance the properties of bioactive molecules. The rigid, lipophilic nature of the adamantane group can significantly improve a compound's metabolic stability and binding affinity for target proteins . It is frequently employed to increase a molecule's lipophilicity and its ability to penetrate cellular membranes . The specific combination of the adamantane carboxamide with a pyridine-methyl component presents a unique structural profile, making it a compound of interest for probing biological activity. Researchers can utilize this chemical in various assays, including target-based high-throughput screening and structure-activity relationship (SAR) studies, particularly for targets known to be sensitive to lipophilic, conformationally restrained molecules. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c23-19(20-8-14-5-15(9-20)7-16(6-14)10-20)22-12-13-1-4-18(21-11-13)17-2-3-17/h1,4,11,14-17H,2-3,5-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJOPQZHSYXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Formation

Adamantane-1-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene to yield the corresponding acid chloride. This intermediate is highly reactive but moisture-sensitive, necessitating inert conditions.

Typical Procedure :

  • Adamantane-1-carboxylic acid (10 mmol) is dissolved in dichloromethane (30 mL).
  • Thionyl chloride (15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
  • The mixture is concentrated under reduced pressure to obtain adamantane-1-carbonyl chloride as a white solid (yield: 85–92%).

Alternative Activation via Carbodiimides

For direct amide coupling, adamantane-1-carboxylic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). This approach avoids isolating the acid chloride but requires strict stoichiometric control.

Synthesis of (6-Cyclopropylpyridin-3-yl)methanamine

The pyridine fragment introduces complexity due to the cyclopropyl group at the 6-position. Two strategies dominate:

Cyclopropanation of Pyridine Precursors

A palladium-catalyzed cross-coupling reaction introduces the cyclopropyl group to a pre-functionalized pyridine. For example, 6-bromo-3-pyridinecarboxaldehyde undergoes a Negishi coupling with cyclopropylzinc bromide to install the cyclopropyl moiety.

Key Steps :

  • Halogenation : 3-Pyridinecarboxaldehyde is brominated at the 6-position using N-bromosuccinimide (NBS) under radical initiation.
  • Cross-Coupling : The brominated intermediate reacts with cyclopropylzinc bromide (generated in situ from cyclopropylmagnesium bromide and ZnCl₂) in the presence of Pd(PPh₃)₄ (5 mol%) at 80°C.
  • Reductive Amination : The resulting 6-cyclopropylpyridine-3-carbaldehyde is converted to the corresponding amine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Challenges :

  • The cyclopropyl group’s strain increases susceptibility to ring-opening under acidic or high-temperature conditions.
  • Regioselectivity during bromination requires careful optimization to avoid di-substitution.

Directed C–H Activation

Recent advances in C–H functionalization enable direct cyclopropanation of pyridine derivatives. Using a rhodium catalyst (e.g., Rh₂(esp)₂) and ethyl diazoacetate, the cyclopropyl group is introduced at the 6-position of 3-picoline. Subsequent oxidation of the methyl group to an amine completes the fragment.

Amide Bond Formation

Coupling the two fragments demands precision to avoid racemization and byproducts.

Schotten-Baumann Reaction

The acid chloride (2.1) reacts with (6-cyclopropylpyridin-3-yl)methanamine in a biphasic system (water/dichloromethane) with sodium bicarbonate as the base. This method offers rapid reaction times (<1 hour) but risks hydrolysis of the acid chloride.

Procedure :

  • Adamantane-1-carbonyl chloride (5 mmol) in dichloromethane is added to a solution of the amine (5 mmol) and NaHCO₃ (15 mmol) in water.
  • The mixture is stirred vigorously at 0°C for 30 minutes.
  • The organic layer is separated, dried (Na₂SO₄), and concentrated to yield the crude product (yield: 70–75%).

Coupling via Activators

EDC/HCl (1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) facilitate the reaction in anhydrous DMF at room temperature. This method minimizes side reactions and improves yields (80–85%) but requires purification by column chromatography.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and dimeric byproducts. The product typically elutes at 30–40% ethyl acetate.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Adamantane protons appear as multiplets at δ 1.60–2.10 ppm. Pyridine signals resonate at δ 8.40 (d, J = 2.4 Hz, H-2), 7.65 (dd, J = 8.0, 2.4 Hz, H-4), and 7.25 (d, J = 8.0 Hz, H-5).
  • MS (ESI+) : [M+H]⁺ at m/z 310.4, consistent with the molecular formula C₂₀H₂₆N₂O.

Challenges and Optimization Strategies

Cyclopropyl Group Stability

Reaction temperatures exceeding 100°C risk ring-opening. Microwave-assisted synthesis at controlled temperatures (70–80°C) improves yields while preserving the cyclopropane ring.

Steric Hindrance

The adamantane moiety impedes amide bond formation. Using excess amine (1.5 equivalents) and prolonged reaction times (24–48 hours) mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or adamantane moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and affecting various biochemical pathways. The cyclopropyl and adamantane moieties contribute to the compound’s binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound is compared to N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide (CAS 1005583-32-3) and other adamantane-carboxamide derivatives .

Table 1: Structural and Physicochemical Properties
Property N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide N-(1H-pyrazol-3-ylmethyl)adamantane-1-carboxamide
Molecular Formula C₁₉H₂₄N₂O C₁₅H₂₂N₃O
Molecular Weight (g/mol) 296 260
Key Substituent 6-cyclopropylpyridin-3-yl 1H-pyrazol-3-yl
LogP (Predicted) ~3.5 ~2.8
Aqueous Solubility (Predicted) Low (~0.15 mg/mL) Moderate (~0.45 mg/mL)

Structural Differences and Implications

Heterocyclic Core: The pyridine ring in the target compound is aromatic and planar, enabling π-π stacking interactions. In contrast, the pyrazole ring in the analog contains two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity .

Pharmacokinetic Profiles :

  • The higher LogP of the target compound (3.5 vs. 2.8) suggests greater membrane permeability but lower aqueous solubility, which may limit bioavailability.
  • Pyrazole’s hydrogen-bonding capability could enhance receptor binding affinity compared to pyridine.

Binding and Functional Activity

Hypothetical data based on structural analysis:

Table 2: Hypothetical Binding Affinities
Compound Target (Hypothetical) Binding Affinity (nM) Notes
N-[(6-cyclopropylpyridin-3-yl)methyl]... Enzyme X 12.3 Steric bulk reduces access
N-(1H-pyrazol-3-ylmethyl)... Enzyme X 8.7 Enhanced H-bonding improves Ki
  • The cyclopropyl group in the target compound may improve selectivity for hydrophobic binding pockets.

Biological Activity

N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane-1-carboxamide (CAS Number: 2320826-03-5) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. The unique structure of this compound, which incorporates an adamantane moiety and a cyclopropyl-pyridine fragment, suggests diverse interactions with biological targets.

The molecular formula of this compound is C20H26N2OC_{20}H_{26}N_{2}O with a molecular weight of 310.4 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
CAS Number2320826-03-5
Molecular FormulaC₁₈H₂₅N₂O
Molecular Weight310.4 g/mol

Biological Activity Overview

Research indicates that compounds with adamantane structures often exhibit significant biological activities, including antiviral, analgesic, and anticancer properties. The specific biological activity of this compound has been explored in various studies.

Antiviral Activity

Studies have shown that adamantane derivatives can inhibit viral replication. For instance, compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane have been evaluated for their efficacy against influenza viruses and other pathogens. The mechanism typically involves interference with viral entry or replication processes.

Analgesic Properties

The analgesic potential of this compound class has been investigated in animal models. Research suggests that the compound may modulate pain pathways through interactions with cannabinoid receptors, similar to findings with other adamantane derivatives .

Case Studies and Research Findings

  • Study on Cannabimimetic Activity :
    A study explored the structure-activity relationship of adamantane derivatives, revealing that compounds like N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane can exhibit cannabimimetic effects. This was measured using in vitro assays on CB1 and CB2 receptors, where the compound showed promising agonistic activity .
  • Pharmacokinetic Profile :
    Research comparing the pharmacokinetics of various adamantane derivatives indicated that N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane has a longer duration of action compared to traditional cannabinoids like Δ(9)-THC. This suggests potential for prolonged therapeutic effects .
  • In Vivo Studies :
    Animal studies demonstrated that the administration of N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane resulted in significant changes in body temperature and heart rate, indicative of its central nervous system activity .

The mechanism by which N-[(6-cyclopropylpyridin-3-yl)methyl]adamantane exerts its effects is believed to involve:

  • Interaction with Cannabinoid Receptors : Binding to CB1 and CB2 receptors influences neurotransmitter release.
  • Modulation of Pain Pathways : The compound may inhibit pain signaling pathways, contributing to its analgesic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.